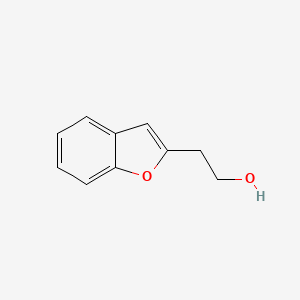

2-(BENZOFURAN-2-YL)ETHANOL

Description

General Academic Significance of Benzofuran (B130515) Core Structures in Chemical Sciences

The benzofuran nucleus, a heterocyclic scaffold composed of a fused benzene (B151609) and furan (B31954) ring, is a cornerstone in medicinal and materials chemistry. acs.orgrsc.org This structural motif is prevalent in a vast number of natural products and synthetic compounds that exhibit a wide array of biological activities. rsc.orgnumberanalytics.comresearchgate.net The inherent versatility of the benzofuran ring system makes it a privileged structure in the design and synthesis of novel molecules with potential therapeutic applications. numberanalytics.comrsc.org

Benzofuran derivatives have been shown to possess a remarkable spectrum of pharmacological properties, including antimicrobial, antiviral, anti-inflammatory, and antitumor activities. acs.orgrsc.orgnih.gov For instance, certain benzofuran-containing compounds have been investigated for their efficacy against diseases such as diabetes, HIV, tuberculosis, epilepsy, and Alzheimer's disease. nih.gov The significance of the benzofuran core also extends to materials science, where its derivatives are utilized in the development of functional materials like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). numberanalytics.comnih.gov

Historical Context of Benzofuran Chemistry Research and Development

The journey of benzofuran chemistry began in 1870 with its first synthesis by Perkin. acs.orgresearchgate.net Initially discovered in coal tar, the benzofuran structure has since become a focal point of extensive research. ijpsjournal.com Early investigations were centered on the isolation, structural elucidation, and synthesis of naturally occurring products containing the benzofuran nucleus. ijpsjournal.com

Over the decades, the field has evolved dramatically, with chemists devising increasingly sophisticated and efficient methods for constructing the benzofuran core. acs.orgresearchgate.net The development of transition-metal-catalyzed reactions, for example, has revolutionized the synthesis of benzofuran derivatives, allowing for greater control and diversity in the prepared molecules. acs.orgnih.gov This has been instrumental in the creation of a multitude of synthetic analogues with tailored physiological and pharmacological properties. scispace.com

Overview of Current Research Trajectories Pertaining to 2-(BENZOFURAN-2-YL)ETHANOL and Related Benzofuran-2-yl Derivatives

Current research on this compound and its derivatives is multifaceted, spanning organic synthesis, medicinal chemistry, and biocatalysis. A significant area of focus is the development of novel synthetic methodologies to access these compounds. For instance, research has explored the enantioselective reduction of 2-acetylbenzofurans to produce chiral alcohols like (S)-1-(benzofuran-2-yl)ethanol. researchgate.netnih.gov

One notable advancement is the use of whole-cell biocatalysts, such as Lactobacillus paracasei, for the asymmetric bioreduction of 1-(benzofuran-2-yl)ethanone to yield enantiopure (S)-1-(benzofuran-2-yl)ethanol with high stereoselectivity. nih.govresearchgate.net This "green" approach offers a sustainable alternative to traditional chemical methods. nih.gov

The hydroxyl group of this compound provides a reactive handle for further chemical modifications, such as oxidation to form corresponding carbonyl compounds or esterification with carboxylic acids. evitachem.com These reactions open avenues for creating diverse libraries of benzofuran-2-yl derivatives for biological screening.

Indeed, a significant portion of current research is dedicated to exploring the biological activities of these derivatives. Studies have investigated their potential as anticancer, anti-inflammatory, and antimicrobial agents. rsc.orgnih.gov For example, various benzofuran-2-yl derivatives have been synthesized and evaluated for their inhibitory activity against specific enzymes or cell lines. nih.govtandfonline.com

Table 1: Selected Research on Benzofuran-2-yl Derivatives

| Research Focus | Key Findings | Reference |

|---|---|---|

| Synthesis | Enantioselective reduction of 2-acetylbenzofurans to produce (S)-1-(benzofuran-2-yl)ethanol. researchgate.net | researchgate.net |

| Biocatalysis | Use of Lactobacillus paracasei for the asymmetric bioreduction of 1-(benzofuran-2-yl)ethanone. nih.gov | nih.gov |

| Chemical Reactions | Oxidation and esterification of the hydroxyl group of this compound. evitachem.com | evitachem.com |

Table 2: Spectroscopic Data for a Related Compound: Propan-2-yl 2-(1-benzofuran-2-yl) quinoline-4-carboxylate

| Spectrum Type | Data | Reference |

|---|---|---|

| IR (KBr), cm⁻¹ | 1548.01 (C=C), 1151.43 (C–O), 2975.45 (C–H), 1721.11 (C=O), 1250.13 (C–H) | tandfonline.com |

| ¹H NMR (DMSO-d₆, 400 MHz) (δ ppm) | 8.526–8.528 (d, 1H, J = 0.8 Hz), 8.164–8.165 (d, 1H, J = 0.4 Hz), 7.924–7.927 (d, 1H, J = 1.2 Hz), 7.864–7.868 (t, 1H, J = 1.6 Hz), 7.757–7.759 (d, 2H, J = 0.8 Hz), 7.425–7.428 (d, 1H, J = 1.2 Hz), 7.321–7.324 (d, 1H, J = 1.2 Hz), 5.33–5.35 (m, 1H, J = 8 Hz), 1.44–1.46 (d, 6H, J = 8 Hz) | tandfonline.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Benzofuran |

| Furan |

| 2-Acetylbenzofuran (B162037) |

| (S)-1-(Benzofuran-2-yl)ethanol |

| 1-(Benzofuran-2-yl)ethanone |

| Propan-2-yl 2-(1-benzofuran-2-yl) quinoline-4-carboxylate |

| Salicylaldehyde (B1680747) |

| Chloroacetone |

| Amiodarone |

| Griseofulvin |

| Thiophene |

| Benzothieno[3,2-b]benzothiophene |

| 2-(2-Bromoacetyl)benzofuran |

| 5-Mercapto-3-(4-methoxyphenyl)-1,2,4-triazole |

| 1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide |

| 2,4,6-Trichlorophenylhydrazine |

| 1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine |

| 2-(Benzofuran-3-yl)ethanol |

| 2-Amino-7-(substituted)benzothiazoles |

| 2-Acetylbenzofuran oxime |

| 1-(Benzofuran-2-yl)ethylidene-2-phenylhydrazone |

| 3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-carboxaldehyde |

Structure

3D Structure

Properties

IUPAC Name |

2-(1-benzofuran-2-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c11-6-5-9-7-8-3-1-2-4-10(8)12-9/h1-4,7,11H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQSREKUOEGUHHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Derivatization of 2 Benzofuran 2 Yl Ethanol

Strategies for Benzofuran (B130515) Nucleus Construction Relevant to 2-(BENZOFURAN-2-YL)ETHANOL Precursors

The synthesis of the benzofuran scaffold is a critical first step in accessing this compound. Various strategies have been developed, starting from readily available phenolic or salicylaldehyde (B1680747) precursors, to construct this important heterocyclic core.

Friedländer Condensation Approaches for Quinoline-Fused Benzofurans

The Friedländer synthesis is a well-established method for constructing quinoline (B57606) rings, typically through the acid- or base-catalyzed condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive α-methylene group. wikipedia.orgorganicreactions.orgorganic-chemistry.org This reaction, valued for its efficiency and versatility, has been adapted to synthesize complex heterocyclic systems where a benzofuran moiety is fused or appended to a quinoline nucleus. nih.govjk-sci.com

A notable application involves the reaction of 1-(benzofuran-2-yl)ethanone with isatin (B1672199) under alkaline conditions, a process known as the Pfitzinger reaction (a variation of the Friedländer synthesis), to yield 2-(benzofuran-2-yl)quinoline-4-carboxylic acid. researchgate.net Another example is the synthesis of 2-(benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid derivatives. This is achieved through the Friedländer condensation of 2-amino-4,5-methylenedioxybenzaldehyde with ethyl 4-chloro-3-oxobutanoate, which then serves as a precursor for attachment of the benzofuran ring. researchgate.net These methodologies demonstrate the utility of the Friedländer condensation in creating advanced precursors and analogues that incorporate the benzofuran structure.

Cyclization and Ring-Closure Reactions from Substituted Phenols or Salicylaldehydes

The construction of the benzofuran nucleus is frequently accomplished through the cyclization of functionalized phenols or salicylaldehydes. These methods offer diverse pathways to the core structure of precursors for this compound.

From Substituted Phenols: A variety of metal-catalyzed reactions have been developed to form benzofurans from phenolic starting materials. These include:

Copper-catalyzed oxidative cyclization: A one-pot reaction between phenols and alkynes using a copper catalyst and molecular oxygen as the oxidant provides regioselective synthesis of polysubstituted benzofurans. rsc.org

Palladium-catalyzed cyclization: o-Allylphenol derivatives can undergo oxidative cyclization using a palladium catalyst to form the benzofuran ring. nih.gov Another palladium-catalyzed approach involves the intramolecular cyclization of (Z)-2-bromovinyl phenyl ethers, which are formed from the addition of phenols to bromoalkynes. organic-chemistry.org

Ruthenium-catalyzed annulation: A dehydrative C-H alkenylation and annulation reaction of phenols with diols, catalyzed by a ruthenium complex, yields benzofuran derivatives with water as the only byproduct. organic-chemistry.org

From Salicylaldehydes: Salicylaldehydes are versatile starting materials for benzofuran synthesis. For instance, 2-acetylbenzofuran (B162037), a direct precursor to this compound, can be synthesized by heating salicylaldehyde with 1-chloroacetone under basic conditions. jocpr.com Other innovative methods include:

Reaction with Calcium Carbide: In the presence of a cuprous chloride catalyst, salicylaldehyde p-tosylhydrazones react with calcium carbide, a safe and easy-to-handle acetylene (B1199291) source, to produce methyl-substituted benzofurans. organic-chemistry.org

Catalyst-Free Cascade Reactions: Benzofuran derivatives can be synthesized through a catalyst-free cascade reaction between salicylaldehydes and nitroepoxides at elevated temperatures. nih.gov

Rhodium-Catalyzed Annulation: A tandem C-H activation, decarbonylation, and annulation process between salicylaldehydes and ethyl 2-diazo-3-oxopropanoate, catalyzed by a rhodium complex, yields 3-ethoxycarbonyl benzofurans. orgsyn.org

The following table summarizes several key cyclization strategies.

| Starting Material | Reagent(s) | Catalyst/Conditions | Product Type |

| Phenols, Alkynes | O₂ | Copper Catalyst | Polysubstituted Benzofurans rsc.org |

| o-Allylphenols | Benzoquinone | PdCl₂(C₂H₄)₂ | 2-Benzyl Benzofurans nih.gov |

| Phenols, Diols | - | Cationic Ru-H Complex | Benzofuran Derivatives organic-chemistry.org |

| Salicylaldehydes, 1-Chloroacetone | Base | Heat | 2-Acetylbenzofuran jocpr.com |

| Salicylaldehyde p-tosylhydrazones | Calcium Carbide | CuCl, tBuOK | 2-Methylbenzofurans organic-chemistry.org |

| Salicylaldehydes, Nitroepoxides | K₂CO₃ | DMF, 110 °C (Catalyst-Free) | Benzofuran Derivatives nih.gov |

Direct Synthesis and Functionalization of this compound and its Direct Precursors

The direct synthesis of this compound typically involves the transformation of its immediate ketone precursor, 1-(benzofuran-2-yl)ethanone.

Reductive Transformations of 1-(Benzofuran-2-yl)ethanone

The most direct route to this compound is the reduction of the carbonyl group of 1-(benzofuran-2-yl)ethanone. A highly efficient and stereoselective method for this transformation is asymmetric bioreduction. Research has shown that the whole-cell biocatalyst Lactobacillus paracasei BD87E6, isolated from a fermented beverage, can reduce 1-(benzofuran-2-yl)ethanone to enantiopure (S)-1-(benzofuran-2-yl)ethanol. nih.govresearchgate.net This green chemistry approach proceeds under mild, aqueous conditions and achieves a high yield of 92% with an exceptional enantiomeric excess (ee) of over 99.9%. nih.govresearchgate.net This biological method represents a scalable and environmentally friendly alternative to traditional chemical reductants for producing chiral alcohols. nih.gov

Catalytic Approaches in Benzofuran-2-yl Ethanol (B145695) Synthesis

Catalysis plays a crucial role in both the formation of the benzofuran nucleus and the synthesis of the final ethanol derivative. As detailed in section 2.1.2, the synthesis of benzofuran precursors from phenols or salicylaldehydes heavily relies on transition metal catalysts, including those based on copper, palladium, and ruthenium. organic-chemistry.orgnih.gov For instance, cuprous chloride is used to catalyze the reaction between salicylaldehyde p-tosylhydrazones and calcium carbide. organic-chemistry.org

The synthesis of this compound itself is prominently achieved through biocatalysis. The use of enzymes or whole-cell systems like Lactobacillus paracasei provides a powerful catalytic method for the asymmetric reduction of the ketone precursor, 1-(benzofuran-2-yl)ethanone, yielding the chiral alcohol with high selectivity. nih.govresearchgate.net This highlights a shift towards greener and more selective catalytic strategies in the synthesis of fine chemicals.

Comprehensive Derivatization Strategies of this compound and Key Benzofuran-2-yl Intermediates

The functional groups present in this compound (a secondary alcohol) and its precursor 1-(benzofuran-2-yl)ethanone (a ketone) allow for a wide range of derivatization reactions, enabling the synthesis of a diverse library of related compounds.

The hydroxyl group of this compound can be targeted for various chemical modifications. While specific derivatizations of this exact alcohol are not extensively detailed, analogous transformations are well-established. For example, the related compound benzofuran-2-ylmethyl acetate (B1210297) undergoes palladium-catalyzed nucleophilic substitution with a variety of nitrogen, sulfur, oxygen, and carbon nucleophiles. unicatt.it This suggests that this compound could be first converted to a better leaving group (e.g., acetate, tosylate) and subsequently reacted with nucleophiles to generate a wide array of 2-substituted benzofuran derivatives.

The ketone precursor, 1-(benzofuran-2-yl)ethanone, is a versatile intermediate for chemical elaboration. Its carbonyl group and adjacent α-methyl group are reactive sites for numerous transformations.

Condensation Reactions: The ketone readily undergoes condensation with various nitrogen nucleophiles. It reacts with hydroxylamine (B1172632) to form (1Z)-1-(1-benzofuran-2-yl)ethanone oxime and with hydrazides to produce complex hydrazones. nih.govmdpi.com

Heterocycle Synthesis: 1-(Benzofuran-2-yl)ethanone serves as a building block for more complex heterocyclic systems. As mentioned, it is a key reactant in the Pfitzinger synthesis of quinolines. researchgate.net Furthermore, it can be halogenated at the α-carbon to form 2-bromoacetylbenzofuran, a valuable intermediate that reacts with amines and isothiocyanates to construct thiazole (B1198619) rings. mdpi.com

Coupling Reactions: The active methylene (B1212753) group can be involved in coupling reactions, such as with aryldiazonium chlorides, to introduce further substituents. researchgate.net

The following table summarizes key derivatization reactions starting from 1-(benzofuran-2-yl)ethanone.

| Reagent(s) | Reaction Type | Product |

| Hydroxylamine Hydrochloride | Condensation | (1Z)-1-(1-Benzofuran-2-yl)ethanone oxime nih.gov |

| Substituted Hydrazides | Condensation | N'- (1-(benzofuran-2-yl)ethylidene)carbohydrazides researchgate.netmdpi.com |

| Isatin | Pfitzinger Reaction | 2-(Benzofuran-2-yl)quinoline-4-carboxylic acid researchgate.net |

| Bromine or NBS | α-Halogenation | 2-Bromoacetylbenzofuran mdpi.commdpi.com |

| Aryldiazonium Chlorides | Japp–Klingemann Reaction | 2-(2-Arylhydrazono)-3-(benzofuran-2-yl)-3-oxopropanal researchgate.net |

Formation of Hydrazone and Thiosemicarbazone Derivatives

The derivatization of the benzofuran core often begins with precursors like 2-acetylbenzofuran or benzofuran-2-carbaldehyde, which are structurally related to this compound. These carbonyl compounds are key starting materials for synthesizing hydrazone and thiosemicarbazone derivatives through condensation reactions.

Hydrazone Synthesis: Hydrazones are typically synthesized by reacting a benzofuran-based ketone or aldehyde with a substituted hydrazine (B178648). For instance, the reaction of 2-acetylbenzofuran with (2,4,6-trichlorophenyl)hydrazine in ethanol, catalyzed by concentrated hydrochloric acid, yields 1-(1-(benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine with a high yield of 90%. mdpi.com Similarly, reacting 2-acetylbenzofuran with 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide under reflux in ethanol with an acid catalyst produces the corresponding (E)-N'-(1-(benzofuran-2-yl)ethylidene) carbohydrazide (B1668358) derivative in 86% yield. mdpi.com These reactions provide a straightforward method for introducing diverse aromatic and heterocyclic moieties onto the benzofuran scaffold. mdpi.commdpi.comscispace.com

Thiosemicarbazone Synthesis: Thiosemicarbazones are prepared through the condensation of a benzofuran carbonyl compound with thiosemicarbazide (B42300). nih.govnih.gov A common procedure involves refluxing benzofuran-2-carbaldehyde with thiosemicarbazide in an ethanol solution. nih.gov This reaction leads to the formation of 2-(benzofuran-2-ylmethylene)hydrazine-1-carbothioamide, which serves as a crucial intermediate for further chemical transformations, particularly in the synthesis of thiazole derivatives. nih.gov The general synthetic route involves dissolving the aldehyde and thiosemicarbazide in ethanol and refluxing the mixture for several hours. nih.govnih.gov

| Starting Material | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Acetylbenzofuran | (2,4,6-trichlorophenyl)hydrazine | 1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine | 90% | mdpi.com |

| 2-Acetylbenzofuran | 1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide | (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide | 86% | mdpi.com |

| Benzofuran-2-carbaldehyde | Thiosemicarbazide | 2-(Benzofuran-2-ylmethylene)hydrazine-1-carbothioamide | Not specified | nih.gov |

Synthesis of Thiazole and Pyrazoline Scaffolds

The benzofuran moiety can be incorporated into more complex heterocyclic systems like thiazoles and pyrazolines, often using the previously synthesized thiosemicarbazones and chalcones as key intermediates.

Thiazole Scaffolds: The Hantzsch thiazole synthesis is a classical and effective method for creating thiazole rings. In the context of benzofuran derivatives, this typically involves the reaction of a benzofuran-derived thiosemicarbazone with an α-haloketone. For example, 2-(benzofuran-2-ylmethylene)hydrazine-1-carbothioamide reacts with various substituted 2-bromoacetophenone (B140003) derivatives in refluxing ethanol. nih.gov This reaction proceeds via a ring closure to afford 2-(2-(benzofuran-2-ylmethylene)hydrazinyl)-4-arylthiazole derivatives in good yields, ranging from 75% to 81%. nih.gov A one-pot, three-component reaction of 2-bromoacetylbenzofuran, an aromatic amine (like 4-methoxyaniline), and phenyl isothiocyanate in ethanol can also produce substituted N-phenylthiazol-2(3H)-imines in high yield (83%) without the need for a catalyst. mdpi.com

Pyrazoline Scaffolds: Pyrazoline derivatives incorporating a benzofuran core are commonly synthesized from benzofuran chalcones. These chalcones are prepared via the Claisen-Schmidt condensation of 2-acetylbenzofuran with various aromatic aldehydes. scispace.com The resulting (Z)-1-benzo[b]furan-2-yl-3-(substituted phenyl)prop-2-en-1-one is then reacted with hydrazine hydrate (B1144303) in a suitable solvent like ethanol or acetic acid. zenodo.org This reaction leads to the cyclization of the α,β-unsaturated ketone system to form the five-membered pyrazoline ring fused to the benzofuran scaffold. zenodo.orgresearchgate.net

| Intermediate | Reagent | Product Scaffold | Yield (%) | Reference |

|---|---|---|---|---|

| 2-(Benzofuran-2-ylmethylene)hydrazine-1-carbothioamide | 4-Chlorophenacyl bromide | 2-(2-(Benzofuran-2-ylmethylene)hydrazinyl)-4-(4-chlorophenyl)thiazole | 81% | nih.gov |

| 2-(Benzofuran-2-ylmethylene)hydrazine-1-carbothioamide | 2,4-Dimethylphenacyl bromide | 2-(2-(Benzofuran-2-ylmethylene)hydrazinyl)-4-(2,4-dimethylphenyl)thiazole | 75% | nih.gov |

| 2-Bromoacetylbenzofuran, 4-Methoxyaniline, Phenyl isothiocyanate | One-pot reaction | 4-(Benzofuran-2-yl)-3-(4-methoxyphenyl)-N-phenylthiazol-2(3H)-imine | 83% | mdpi.com |

| 5-Acetoacetyl-6-methoxy-2,3-diphenylbenzofuran | Hydrazine hydrate | 3-(2',3'-Diphenyl-6'-methoxy-5'-benzofuranyl)-5-methylpyrazole | Not specified | zenodo.org |

Development of Quinoline- and Oxadiazole-Fused Systems

The benzofuran nucleus can be integrated with other important heterocyclic systems like quinolines and oxadiazoles (B1248032) to create complex, fused, or hybrid molecules.

Quinoline-Fused Systems: A facile one-pot, three-step synthesis has been developed for preparing 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acid derivatives. scielo.brresearchgate.net This procedure starts with ethyl 2-(bromomethyl)quinoline-3-carboxylate and various substituted salicylaldehydes. The reaction proceeds through an initial Williamson ether synthesis, followed by in-situ hydrolysis of the ester group and an intramolecular electrophilic cyclization to form the benzofuran ring attached to the quinoline core. scielo.brresearchgate.net This method provides access to a range of substituted derivatives with yields between 55-75%. scielo.br Another approach involves the Pfitzinger reaction, where 1-(benzofuran-2-yl)ethanone reacts with isatin under alkaline conditions to yield 2-(benzofuran-2-yl)quinoline-4-carboxylic acid. researchgate.net

Oxadiazole-Fused Systems: The synthesis of benzofuran-oxadiazole hybrids typically starts from ethyl benzofuran-2-carboxylate. nih.gov This ester is converted to benzofuran-2-carbohydrazide by reacting it with hydrazine hydrate. nih.gov The carbohydrazide is then treated with carbon disulfide (CS₂) and potassium hydroxide, followed by acidification, to form a 5-(benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol intermediate. nih.govjchemrev.com This thiol can be further functionalized. An alternative route involves preparing 5-bromo-N'-hydroxybenzofuran-2-carboxamidine, which can be cyclized with various aryl esters or acyl chlorides to yield 3-(5-bromobenzofuran-2-yl)-5-substituted-1,2,4-oxadiazoles. researchgate.net

| Starting Materials | Product Scaffold | Key Steps | Yield (%) | Reference |

|---|---|---|---|---|

| Ethyl 2-(bromomethyl)quinoline-3-carboxylate, Salicylaldehyde | 2-(Benzofuran-2-yl)quinoline-3-carboxylic acid | Williamson ether synthesis, Hydrolysis, Intramolecular cyclization | 75% | scielo.brresearchgate.net |

| Ethyl 2-(bromomethyl)quinoline-3-carboxylate, 5-Bromosalicylaldehyde | 2-(5-Bromo-benzofuran-2-yl)quinoline-3-carboxylic acid | Williamson ether synthesis, Hydrolysis, Intramolecular cyclization | 72% | scielo.br |

| 1-(Benzofuran-2-yl)ethanone, Isatin | 2-(Benzofuran-2-yl)quinoline-4-carboxylic acid | Pfitzinger reaction | Not specified | researchgate.net |

| Benzofuran-2-carbohydrazide, CS₂ | 5-(Benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol | Cyclization with CS₂/KOH | Not specified | nih.gov |

| 5-Bromo-N'-hydroxybenzofuran-2-carboxamidine, Methyl benzoate | 3-(5-Bromobenzofuran-2-yl)-5-phenyl-1,2,4-oxadiazole | Reaction with ester in toluene | Not specified | researchgate.net |

Esterification and Amidation Reactions for Diverse Structures

Standard functional group transformations such as esterification and amidation are routinely applied to this compound and its carboxylic acid analogues to generate libraries of derivatives. These reactions are fundamental for creating structural diversity.

Esterification: The hydroxyl group of this compound can be esterified using various carboxylic acids or their activated derivatives (e.g., acyl chlorides) under standard conditions to produce a range of esters.

Amidation: Amidation is a widely used reaction for derivatizing benzofuran carboxylic acids. For example, 2-(benzofuran-2-yl)acetic acid can be coupled with various amines to form a series of amides. nih.gov This is typically achieved using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in a solvent such as dichloromethane (B109758) (DCM). This method has been used to synthesize a variety of N-substituted 2-(benzofuran-2-yl)acetamides, with yields often exceeding 60%. nih.gov Furthermore, a two-step, one-pot transamidation procedure has been developed for N-(quinolin-8-yl)benzofuran-2-carboxamides, allowing for the efficient exchange of the amine component and further diversification of the amide structures. mdpi.com

| Starting Material | Reagent | Coupling Agent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-(Benzofuran-2-yl)acetic acid | 2-Amino-5-fluorophenol | EDCI | 2-(Benzofuran-2-yl)-N-(4-fluoro-2-hydroxyphenyl)acetamide | 64% | nih.gov |

| 2-(Benzofuran-2-yl)propanoic acid | 4-Amino-3-fluorophenol | EDCI | 2-(Benzofuran-2-yl)-N-(2-fluoro-4-hydroxyphenyl)propanamide | 55% | nih.gov |

| 2-(Benzofuran-2-yl)butanoic acid | 4-Amino-3-fluorophenol | EDCI | 2-(Benzofuran-2-yl)-N-(2-fluoro-4-hydroxyphenyl)butanamide | 66% | nih.gov |

Halogenation and Regioselective Substituent Introduction

The introduction of halogen atoms onto the benzofuran ring is a key strategy for modulating the electronic properties of the molecule and providing a handle for further functionalization, such as cross-coupling reactions. The regioselectivity of these reactions is a critical consideration. While direct halogenation of this compound is not extensively detailed, studies on related benzofuran systems provide insight into the reactivity of the heterocyclic core. For instance, the halogenation of 3a,8a-dihydrofuro[2,3-b]benzofuran has been investigated, demonstrating the reactivity of the furanoid ring within a more complex system. rsc.org

The synthesis of halogenated benzofurans often involves using halogenated phenols as starting materials, which dictates the position of the halogen on the final product. This approach allows for precise, regioselective introduction of substituents. The hydroxyl group of this compound can be converted to a halide (e.g., iodide or bromide) via activation with a mesyl group followed by nucleophilic substitution with a halide source, a reaction that typically proceeds with inversion of stereochemistry (Sɴ2 mechanism). acs.org

Multi-Component Reaction (MCR) Strategies for Enhanced Scaffold Diversity

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. These reactions are highly efficient and ideal for generating chemical libraries.

A microwave-assisted, four-component protocol has been developed for the synthesis of substituted benzofuran-2-carboxamides. kcl.ac.uk This transition-metal-free reaction utilizes commercially available 2'-hydroxyacetophenones, aldehydes, amines, and benzonitriles. The methodology allows for the rapid generation of highly functionalized 3-alkylbenzofurans and 3-aminobenzofurans in short reaction times and acceptable yields. kcl.ac.uk Another advanced strategy involves a one-pot, five-component reaction to create 1,5-disubstituted tetrazole-benzofuran hybrids. This process combines a Ugi-azide MCR with a subsequent intramolecular cyclization catalyzed by a Pd/Cu system, forming six new bonds in a single operation. rsc.org These MCR strategies offer a highly efficient pathway to novel and diverse benzofuran-containing scaffolds.

| Reaction Type | Components | Key Conditions | Product Scaffold | Reference |

|---|---|---|---|---|

| Four-component reaction | 2'-Hydroxyacetophenone, Aldehyde, Amine, Benzonitrile | Microwave irradiation (140 °C) | Benzofuran-2-carboxamides | kcl.ac.uk |

| Five-component reaction | 2-Iodophenol, Terminal alkyne, Amine, Isocyanide, Sodium azide | Ugi-azide reaction, Pd/Cu-catalyzed cyclization | 1,5-Disubstituted tetrazole-benzofuran hybrids | rsc.org |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira)

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. These methods are used both for the construction of the benzofuran ring system and for its subsequent functionalization.

The Sonogashira coupling is particularly relevant to the synthesis of 2-substituted benzofurans. A widely used method involves the palladium-catalyzed heteroannulation of a 2-halophenol with a terminal alkyne. scielo.br This reaction proceeds through a tandem Sonogashira coupling followed by a 5-endo-dig cyclization to construct the benzofuran core. scielo.br This strategy allows for the introduction of various substituents at the 2-position based on the choice of the alkyne coupling partner.

Furthermore, palladium catalysis is employed for C-H functionalization to introduce aryl groups onto the benzofuran scaffold. For example, an 8-aminoquinoline (B160924) (8-AQ) directing group can be used to facilitate the palladium-catalyzed C-H arylation at the C3 position of N-(quinolin-8-yl)benzofuran-2-carboxamides using aryl iodides. mdpi.com This reaction demonstrates a modern approach to regioselectively functionalize the pre-formed benzofuran ring system.

| Reaction Type | Substrates | Catalyst System | Key Transformation | Reference |

|---|---|---|---|---|

| Tandem Sonogashira/Cyclization | 2-Halophenol, Terminal alkyne | Palladium catalyst | Formation of the 2-substituted benzofuran ring | scielo.br |

| Directed C-H Arylation | N-(quinolin-8-yl)benzofuran-2-carboxamide, Aryl iodide | Pd(OAc)₂ | Arylation at the C3 position of the benzofuran ring | mdpi.com |

Reaction Mechanisms and Advanced Chemical Transformations

Mechanistic Investigations of 2-(BENZOFURAN-2-YL)ETHANOL Formation Pathways

The formation of the 2-(benzofuran-2-yl)ethyl moiety can be achieved through various synthetic routes, each with a distinct reaction mechanism. These pathways often involve the initial synthesis of a precursor, such as 2-acetylbenzofuran (B162037) or 2-(benzofuran-2-yl)acetic acid, which is subsequently converted to the target alcohol.

The Willgerodt–Kindler reaction provides a powerful method for converting aryl alkyl ketones into terminal amides, thioamides, or carboxylic acids, which are direct precursors to this compound. wikipedia.orgchemeurope.com This reaction, when applied to 2-acetylbenzofuran, involves the remarkable migration of the carbonyl group to the terminal carbon of the alkyl chain. unacademy.com

The Kindler modification, which utilizes an amine (such as morpholine) and elemental sulfur, is a commonly employed variant. msu.edu The mechanism, as applied to 2-acetylbenzofuran, proceeds through several key stages: wikipedia.orgorganic-chemistry.org

Enamine Formation: 2-acetylbenzofuran reacts with morpholine (B109124) to form a reactive enamine intermediate.

Thiation: The enamine acts as a nucleophile, attacking elemental sulfur.

Rearrangement: The crucial rearrangement step occurs via a cascade of thio-substituted iminium-aziridinium intermediates, effectively moving the amine functionality along the carbon chain. unacademy.com

Thioamide Formation: Tautomerization of the rearranged intermediate yields the stable thioamide, 2-(benzofuran-2-yl)-1-morpholinoethane-1-thione. nih.gov

This thioamide can then be hydrolyzed to the corresponding carboxylic acid, 2-(benzofuran-2-yl)acetic acid, which is readily reduced to the final product, this compound. A specific application of this reaction has been reported, starting from 1-(benzofuran-2-yl)ethan-1-one and reacting it with sulfur and morpholine to yield the thioamide product. nih.gov

| Step | Intermediate Name | Role in Mechanism |

|---|---|---|

| 1 | 2-(1-morpholinovinyl)benzofuran | Enamine formation |

| 2 | Thiosulfonium ylide | Initial sulfur adduct |

| 3 | Aziridinium ion | Temporary three-membered ring during rearrangement |

| 4 | 2-(Benzofuran-2-yl)-1-morpholinoethane-1-thione | Stable thioamide product |

| 5 | 2-(Benzofuran-2-yl)acetic acid | Hydrolysis product and direct precursor to the alcohol |

Bioreductive processes offer an environmentally benign ("green") alternative for synthesizing chiral alcohols with high enantioselectivity. While extensive research has been conducted on the bioreduction of the related ketone, 1-(benzofuran-2-yl)ethanone, to produce the chiral alcohol (S)-1-(benzofuran-2-yl)ethanol using biocatalysts like Lactobacillus paracasei or enzymes from carrots (Daucus carota), specific studies on the bioreductive pathway to the achiral this compound are not widely documented. nih.govresearchgate.netresearchgate.netgctlc.org

A plausible, though not yet specifically reported, bioreductive pathway to this compound would involve the enzymatic reduction of 2-(benzofuran-2-yl)acetic acid. This transformation would likely be mediated by enzymes from the carboxylic acid reductase (CAR) family. The general mechanism for these enzymes involves two key steps:

Adenylation: The carboxylic acid is first activated by adenosine (B11128) triphosphate (ATP) to form an acyl-adenylate intermediate.

Reduction: The activated acyl group is then reduced by nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) to the corresponding aldehyde, 2-(benzofuran-2-yl)acetaldehyde. This aldehyde would subsequently be reduced to the primary alcohol, this compound, by alcohol dehydrogenases present in the biocatalytic system.

The formation of the benzofuran (B130515) nucleus with a C2-ethyl substituent can be achieved through various tandem reactions involving intramolecular cyclization. One proposed mechanistic pathway involves a palladium-catalyzed tandem addition/cyclization sequence. rsc.org A general mechanism for forming a 2-substituted benzofuran involves the reaction of a substituted phenol (B47542) with a suitable coupling partner, followed by cyclization.

Another advanced mechanistic approach is a cascade radical cyclization. nih.gov While originally demonstrated for the synthesis of benzofurylethylamine derivatives, a similar pathway can be proposed for the ethanol (B145695) analogue. This mechanism is initiated by a single-electron transfer (SET), which generates a radical species that undergoes a 5-exo-dig cyclization to form the benzofuran ring system and the attached side chain in a highly efficient manner. nih.gov

The key steps in such a proposed radical cascade would be:

Initiation: Single-electron transfer to an appropriately substituted aryl ether (e.g., a 2-iodo aryl allenyl ether analogue) generates a radical anion.

Cyclization: Rapid intramolecular cyclization of the radical onto the allene (B1206475) or alkyne moiety forms a vinylic radical and the benzofuran core.

Coupling/Termination: The resulting radical can be trapped by a radical coupling partner or be reduced and protonated to complete the formation of the ethyl side chain.

Kinetic and Thermodynamic Studies of Derivatization Reactions

Detailed kinetic and thermodynamic studies concerning the derivatization of this compound are not extensively reported in the peer-reviewed literature. Such studies would be essential for optimizing reaction conditions for processes like esterification, etherification, or oxidation of the primary alcohol group.

Thermodynamic analysis would involve measuring the equilibrium constant (Keq) for the reaction to calculate the standard Gibbs free energy change (ΔG°), which indicates the spontaneity of the reaction. Further calorimetric measurements could determine the enthalpy change (ΔH°), revealing whether the reaction is exothermic or endothermic.

Analysis of Stereochemical Control in Synthetic Reactions

The target compound, this compound, is an achiral molecule as it does not possess a stereocenter. Therefore, stereochemical control is not a factor in its direct synthesis.

However, the principles of stereochemical control become highly relevant when this compound is used as a starting material for the synthesis of more complex, chiral molecules. For instance, the hydroxyl group can be used to direct stereoselective reactions on a modified side chain.

Consider a hypothetical two-step transformation:

Dehydration: Dehydration of this compound would yield the alkene, 2-vinylbenzofuran.

Asymmetric Dihydroxylation: This prochiral alkene could then be subjected to a stereoselective dihydroxylation, such as the Sharpless Asymmetric Dihydroxylation.

In this reaction, the stereochemical outcome is controlled by the chiral ligand (e.g., (DHQ)2PHAL or (DHQD)2PHAL) coordinated to the osmium tetroxide catalyst. The bulky chiral ligand creates a diastereomeric transition state, favoring the addition of the two hydroxyl groups to one specific face of the alkene. This would result in the formation of one enantiomer of 1-(benzofuran-2-yl)ethane-1,2-diol in high enantiomeric excess, demonstrating precise stereochemical control in a reaction starting from an achiral precursor derived from this compound. The stereoselective synthesis of complex benzofuran derivatives often relies on such powerful catalytic methods. researchgate.net

Advanced Characterization and Structural Elucidation

Spectroscopic Analysis of 2-(BENZOFURAN-2-YL)ETHANOL and its Derivatives

Spectroscopy is a cornerstone in the characterization of organic molecules, offering non-destructive and highly detailed structural insights.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) techniques, allows for the unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, multiplicity (spin-spin coupling), and integration of hydrogen atoms. For the this compound scaffold, the protons on the ethyl group typically appear as two triplets. The methylene (B1212753) group adjacent to the hydroxyl (-CH₂-OH) is expected around 3.9 ppm, while the methylene group attached to the benzofuran (B130515) ring (Ar-CH₂-) would resonate further upfield, around 3.0 ppm. The aromatic protons of the benzofuran ring system typically appear in the range of 7.1 to 7.6 ppm, with characteristic coupling constants helping to distinguish their positions. The furan-ring proton (H-3) usually appears as a singlet or a finely coupled multiplet around 6.7 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. The benzofuran ring system displays eight distinct carbon signals, with the carbons of the benzene (B151609) portion appearing between approximately 111 and 155 ppm. The C-2 carbon, where the ethanol (B145695) substituent is attached, is highly deshielded, appearing around 158 ppm. The carbons of the ethyl group are found in the aliphatic region, typically with the Ar-CH₂- carbon near 29 ppm and the -CH₂-OH carbon near 62 ppm.

2D-NMR Spectroscopy: Advanced 2D-NMR experiments are crucial for confirming assignments.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) spectra correlate directly bonded proton and carbon atoms, definitively linking the signals identified in the ¹H and ¹³C spectra. hmdb.ca

HMBC (Heteronuclear Multiple Bond Correlation) spectra reveal long-range (2-3 bond) correlations between protons and carbons, which is essential for establishing the connectivity between the ethyl side chain and the C-2 position of the benzofuran ring. researchgate.net

COSY (Correlation Spectroscopy) identifies proton-proton coupling networks, for instance, confirming the connectivity within the ethyl group (-CH₂-CH₂-OH).

NOESY (Nuclear Overhauser Effect Spectroscopy) provides through-space correlations between protons, which is invaluable for determining the three-dimensional structure and conformation of derivatives. researchgate.net

The table below summarizes the expected NMR chemical shifts for the parent compound, this compound, based on data from closely related derivatives. nih.govmdpi.comresearchgate.net

| Atom Position | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C2 | - | ~158.0 |

| C3 | ~6.7 (s) | ~102.0 |

| C3a | - | ~128.5 |

| C4 | ~7.5 (d) | ~124.0 |

| C5 | ~7.2 (t) | ~122.5 |

| C6 | ~7.2 (t) | ~120.5 |

| C7 | ~7.5 (d) | ~111.0 |

| C7a | - | ~155.0 |

| Ar-CH₂- | ~3.0 (t) | ~29.0 |

| -CH₂-OH | ~3.9 (t) | ~61.5 |

| -OH | Variable | - |

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. The C-H stretching vibrations of the aromatic benzofuran ring and the aliphatic ethyl chain are observed between 2850 and 3100 cm⁻¹. The C=C stretching vibrations within the aromatic system give rise to several sharp peaks in the 1450-1620 cm⁻¹ region. mdpi.com A strong band around 1250 cm⁻¹ is typically assigned to the asymmetric C-O-C stretch of the furan (B31954) ether, while a C-O stretch from the primary alcohol appears around 1050 cm⁻¹. nist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode, often give a strong signal in the Raman spectrum. The C-C skeletal stretches of the ethyl group and the benzofuran core are also readily observable. Analysis of the Raman spectrum of ethanol shows characteristic modes for CCO symmetric stretching (~884 cm⁻¹), C-O scaling (~1051 cm⁻¹), and various CH₂ and CH₃ deformation and stretching modes. researchgate.net Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict and assign the harmonic vibrational frequencies for the entire molecule, aiding in the interpretation of experimental spectra. nih.gov

The following table lists the principal expected vibrational modes for this compound.

| Frequency Range (cm⁻¹) | Assignment | Functional Group |

|---|---|---|

| 3600-3200 | O-H stretch | Alcohol |

| 3100-3000 | Aromatic C-H stretch | Benzofuran |

| 2960-2850 | Aliphatic C-H stretch | Ethyl |

| 1620-1450 | Aromatic C=C stretch | Benzofuran |

| ~1250 | Asymmetric C-O-C stretch | Furan Ether |

| ~1050 | C-O stretch | Primary Alcohol |

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental formula of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns. For this compound (C₁₀H₁₀O₂), the molecular weight is 162.19 g/mol . chemicalbook.com

Under electron ionization (EI), the molecular ion peak ([M]⁺˙) at m/z 162 would be observed. The fragmentation of the ethanol side chain is expected to be a primary pathway. Alcohols typically undergo α-cleavage (cleavage of the C-C bond adjacent to the oxygen). youtube.comdocbrown.info This would lead to the loss of a CH₂OH radical, resulting in a highly stable benzofuranylmethyl cation at m/z 131, which would likely be the base peak.

Another common fragmentation for primary alcohols is the loss of a water molecule (H₂O, 18 Da), leading to a peak at m/z 144 ([M-18]⁺˙). Further fragmentation of the benzofuran ring itself can occur, often involving the loss of carbon monoxide (CO, 28 Da) or a formyl radical (CHO, 29 Da) from the furan portion, a pattern observed in the fragmentation of the parent benzofuran molecule. nist.gov Studies on 2-aroylbenzofuran derivatives using electrospray ionization tandem mass spectrometry (ESI-MS/MS) have also shown characteristic eliminations of CO and CO₂ from the core structure. nih.gov

Key expected fragments in the mass spectrum are summarized below.

| m/z | Proposed Fragment Structure | Origin |

|---|---|---|

| 162 | [C₁₀H₁₀O₂]⁺˙ | Molecular Ion |

| 144 | [C₁₀H₈O]⁺˙ | [M - H₂O]⁺˙ |

| 131 | [C₉H₇O]⁺ | [M - CH₂OH]⁺ (α-cleavage) |

| 115 | [C₈H₃O]⁺ | [C₉H₇O - O]⁺ or [C₉H₇O - CH₄]⁺ |

| 103 | [C₈H₇]⁺ | [C₉H₇O - CO]⁺ |

| 77 | [C₆H₅]⁺ | Phenyl cation |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The benzofuran moiety acts as the primary chromophore in this compound. Benzofuran derivatives typically exhibit two main absorption bands in the UV region, corresponding to π → π* transitions. researchgate.net

Based on spectra of related compounds, this compound is expected to show a strong absorption band around 245-250 nm and another, often more complex or structured band, at longer wavelengths, typically between 280-300 nm. researchgate.netresearchgate.net The exact position (λ_max) and intensity (molar absorptivity, ε) of these bands can be influenced by the solvent and the presence of other substituents on the benzofuran ring. The ethanol side chain is an auxochrome and has a minimal effect on the position of the absorption maxima compared to the parent benzofuran chromophore.

X-ray Crystallography for Definitive Solid-State Structure Determination

While spectroscopic methods provide excellent data on molecular connectivity and conformation in solution, single-crystal X-ray crystallography offers the most definitive and unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique precisely measures bond lengths, bond angles, and torsional angles, confirming the molecular constitution and revealing its packing arrangement in the crystal lattice.

For derivatives of this compound, X-ray crystallography has been used to:

Confirm the formation of the benzofuran ring system and the position of substituents. mdpi.com

Establish the relative stereochemistry of chiral centers introduced into the molecule or its derivatives.

Elucidate intermolecular interactions, such as hydrogen bonding (involving the hydroxyl group) and π-π stacking (between benzofuran rings), which dictate the crystal packing. mdpi.commdpi.com

In cases where chiral derivatives are synthesized, crystallographic analysis is the gold standard for determining the absolute configuration, often in conjunction with the measurement of anomalous dispersion.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity and Absolute Configuration Assignment

When this compound is modified to create a chiral center, for instance at the α-carbon in 1-(benzofuran-2-yl)ethanol, chiroptical techniques become essential for its characterization. These methods measure the differential interaction of a chiral molecule with left- and right-circularly polarized light.

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation as a function of wavelength. A chiral molecule will exhibit a plain curve far from an absorption band, but as the wavelength approaches a chromophore's absorption maximum, the rotation can change dramatically, producing a peak and a trough. This phenomenon is known as a Cotton effect. The sign of the Cotton effect (positive or negative) can be correlated with the absolute configuration of the stereocenter near the chromophore.

Electronic Circular Dichroism (ECD): ECD (or simply CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light (Δε = εL - εR) as a function of wavelength. An ECD spectrum shows positive or negative peaks (Cotton effects) corresponding to the electronic transitions observed in the UV-Vis spectrum. The specific shape and sign of the ECD spectrum provide a detailed fingerprint of the molecule's stereochemistry. By comparing experimental ECD spectra with those predicted by quantum chemical calculations for a specific enantiomer (e.g., R or S), the absolute configuration of the chiral center can be confidently assigned. The presence of chiral substituents can induce chirality in the conjugated backbone of polymers, which can be studied via CD spectroscopy. rsc.org

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed insights into electron distribution, orbital energies, and molecular reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the molecular properties of heterocyclic compounds like benzofuran (B130515) derivatives. researchgate.net Methodologies such as the B3LYP hybrid exchange-correlation functional, often paired with basis sets like 6-311+G(d,p) or 6-31G(d,p), are commonly employed to perform geometry optimization and calculate various molecular parameters. researchgate.netjetir.orgphyschemres.org For benzofuran systems, DFT calculations have proven effective in determining optimized molecular geometries, vibrational frequencies, and electronic properties that show good agreement with experimental data. researchgate.net These calculations serve as the foundation for more advanced analyses, including those of molecular orbitals and electrostatic potential.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to describe a molecule's chemical reactivity and kinetic stability. jetir.orgwikipedia.org The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A smaller energy gap suggests higher polarizability, lower kinetic stability, and greater chemical reactivity. researchgate.netjetir.org For benzofuran derivatives, this analysis helps predict their reaction sensitivity and potential for charge transfer interactions within the molecule. jetir.orgphyschemres.org

Below is a table of FMO properties calculated for a related benzofuran derivative, 7-methoxy-benzofuran-2-carboxylic acid, which illustrates the typical data obtained from such an analysis.

| Property | Value (eV) |

| EHOMO | -6.045 |

| ELUMO | -1.856 |

| Energy Gap (ΔE) | 4.189 |

| Data derived from a DFT/B3LYP/6-311+G(d,p) calculation for a model benzofuran compound. researchgate.netjetir.org |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. jetir.org The MEP map displays the electrostatic potential on the electron density surface, using a color spectrum to indicate different potential values. wolfram.com Regions of negative potential, typically colored red, are rich in electrons and susceptible to electrophilic attack, while regions of positive potential, colored blue, are electron-poor and represent sites for nucleophilic attack. wolfram.com For benzofuran derivatives, MEP analysis can identify the most reactive parts of the molecule, such as the oxygen atom of the furan (B31954) ring or the hydroxyl group in 2-(benzofuran-2-yl)ethanol, which would be expected to be regions of negative electrostatic potential. jetir.orgphyschemres.org

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for Scaffold Optimization

Quantitative Structure-Activity Relationship (QSAR) studies are employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net For scaffolds like benzofuran, 2D-QSAR models can be developed to understand which structural features or physicochemical properties are most important for a specific pharmacological effect, such as vasodilator or antioxidant activity. nih.govresearchgate.net These models are crucial for rationally designing new derivatives with improved potency.

Pharmacophore modeling complements QSAR by identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that a molecule must possess to bind to a specific biological target. nih.gov This "pharmacophore" serves as a 3D query for virtual screening of compound libraries to identify novel molecules with the potential for similar biological activity. nih.gov Such models could be developed for the this compound scaffold to guide optimization efforts in drug discovery projects.

Prediction of Nonlinear Optical (NLO) Properties

Nonlinear Optical (NLO) materials, which can alter the properties of light, are of great interest in photonics and optoelectronics. nih.gov Computational chemistry, particularly DFT, is used to predict the NLO properties of molecules. Key parameters calculated include the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β), which quantifies the second-order NLO response. researchgate.netjetir.org Molecules with significant intramolecular charge transfer, often indicated by a low HOMO-LUMO energy gap, tend to exhibit larger hyperpolarizability values. jetir.orgresearchgate.net Theoretical studies on benzofuran derivatives have shown that their extended π-conjugated system can lead to favorable NLO properties, suggesting that this compound could also be investigated for such applications. researchgate.netjetir.org

The following table presents calculated NLO properties for a model benzofuran derivative, illustrating the type of data generated in these studies.

| Property | Value |

| Dipole Moment (μ) | 2.503 Debye |

| Mean Polarizability (α) | -21.191 x 10-24 esu |

| First Hyperpolarizability (β) | 1.849 x 10-30 esu |

| Data derived from a DFT calculation for a model benzofuran compound. researchgate.netjetir.org |

Biocatalysis and Enantioselective Synthesis of Chiral 2 Benzofuran 2 Yl Ethanol

Development and Optimization of Biocatalytic Systems for Asymmetric Reduction

The primary biocatalytic route to chiral 2-(benzofuran-2-yl)ethanol is the asymmetric reduction of the prochiral ketone, 2-acetylbenzofuran (B162037). This transformation is achieved using various biocatalytic systems, including whole-cell catalysts and isolated enzymes, which have been developed and optimized to maximize stereoselectivity and efficiency.

Whole-cell biocatalysts are frequently employed for asymmetric ketone reductions due to their operational simplicity, cost-effectiveness, and inherent cofactor regeneration systems. nih.govresearchgate.net Microorganisms such as Lactobacillus species and baker's yeast (Saccharomyces cerevisiae) contain a variety of oxidoreductases capable of catalyzing these stereoselective transformations.

Lactobacillus Species: Several strains of Lactobacillus have proven to be effective biocatalysts for the asymmetric reduction of 2-acetylbenzofuran, producing the corresponding alcohol with high enantiomeric purity.

Lactobacillus paracasei : A study utilizing Lactobacillus paracasei BD87E6, isolated from a fermented beverage, demonstrated highly stereoselective bioreduction of 1-(benzofuran-2-yl)ethanone. nih.gov This whole-cell mediated process successfully produced (S)-1-(benzofuran-2-yl)ethanol in an aqueous medium, highlighting a novel and green approach to synthesizing this valuable chiral intermediate. nih.gov

Lactobacillus kefiri : Research on Lactobacillus kefiri P2, isolated from dairy products, has also shown its efficacy in the asymmetric reduction of various prochiral ketones. acs.org This biocatalyst was used to obtain chiral secondary alcohols with enantiomeric excesses of up to >99%, including the synthesis of (R)-1-(benzofuran-2-yl)ethanol, which is a precursor for pharmaceuticals like bufuralol. acs.org

The table below summarizes the performance of different Lactobacillus species in the asymmetric reduction of 2-acetylbenzofuran.

| Biocatalyst | Substrate | Product | Yield | Enantiomeric Excess (ee) |

| Lactobacillus paracasei BD87E6 nih.gov | 1-(Benzofuran-2-yl)ethanone | (S)-1-(Benzofuran-2-yl)ethanol | 92% | >99.9% |

| Lactobacillus kefiri P2 acs.org | 1-(Benzofuran-2-yl)ethanone | (R)-1-(Benzofuran-2-yl)ethanol | - | >99% |

Baker's Yeast (Saccharomyces cerevisiae) : Baker's yeast is one of the most extensively studied and commercially significant whole-cell systems used in biocatalysis. researchgate.net It is readily available, easy to handle, and versatile, making it a popular choice for the asymmetric reduction of a wide array of ketones. researchgate.netnih.govnih.gov The reductions are typically performed in water, often with the addition of a carbohydrate source like glucose or sucrose, which the yeast metabolizes to regenerate the necessary cofactors (primarily NADPH) for the reduction reaction. acgpubs.orgresearchgate.net While specific data for the reduction of 2-acetylbenzofuran by baker's yeast is not as prominently detailed as for Lactobacillus, its general applicability for reducing aromatic ketones suggests its potential in this synthesis. fortunejournals.com The stereochemical outcome of yeast reductions can, however, be influenced by substrate structure and reaction conditions. nih.gov

Kinetic resolution is another powerful biocatalytic strategy to obtain enantiopure compounds. This technique involves the selective reaction of one enantiomer from a racemic mixture, leaving the unreacted enantiomer in high enantiomeric purity. Lipases are the most commonly used enzymes for this purpose, valued for their stability, broad substrate scope, and high enantioselectivity. acgpubs.org

In the context of this compound, lipase-catalyzed kinetic resolution of the racemic alcohol is performed through enantioselective acylation. In this process, an acyl donor (like vinyl acetate) is used to selectively acylate one enantiomer of the alcohol, allowing for the separation of the resulting ester from the unreacted alcohol enantiomer.

Research by Paizs and coworkers demonstrated the successful kinetic resolution of racemic 1-(benzofuran-2-yl)ethanol using lipase biocatalysts. jocpr.com This method yielded (S)-1-(benzofuran-2-yl)ethanol with high enantiomeric excess. jocpr.com While kinetic resolution is inherently limited to a maximum theoretical yield of 50% for a single enantiomer, it remains a highly effective method for achieving excellent optical purity. jocpr.com

The table below presents findings from lipase-catalyzed kinetic resolution of racemic this compound.

| Biocatalyst | Reaction Type | Product | Yield | Enantiomeric Excess (ee) |

| Lipase jocpr.com | Kinetic Resolution (Acylation) | (S)-1-(Benzofuran-2-yl)ethanol | 49% | 98.6% |

| Lipase jocpr.com | Kinetic Resolution (Acylation) | (R)-1-acetoxy-1-(benzofuran-2-yl)ethane | - | Highly Enantiopure |

Process Optimization for High Enantiomeric Excess (ee) and Yield

Achieving high enantioselectivity and product yield is critical for the practical application of biocatalytic processes. Consequently, significant research efforts are directed toward optimizing reaction conditions. Key parameters that are typically optimized include pH, temperature, substrate concentration, co-substrate addition, and choice of reaction medium.

In the asymmetric bioreduction of 1-(benzofuran-2-yl)ethanone using Lactobacillus paracasei BD87E6, a systematic optimization of the reaction conditions was performed. nih.gov This optimization was crucial in achieving the final reported results of a 92% yield and an outstanding enantiomeric excess of over 99.9% for (S)-1-(benzofuran-2-yl)ethanol. nih.gov The study demonstrated that even at a substrate amount of 6.73 g, the high yield and enantioselectivity were maintained, indicating the scalability and potential industrial applicability of the process. nih.gov

Mechanistic Insights into Biocatalytic Transformations

Understanding the mechanisms behind these biocatalytic transformations is key to their rational optimization and broader application.

Whole-Cell Asymmetric Reduction: The asymmetric reduction of ketones by whole-cell biocatalysts like Lactobacillus and baker's yeast is mediated by intracellular enzymes, primarily alcohol dehydrogenases (ADHs) or ketoreductases (KREDs). nih.gov These enzymes utilize a hydride cofactor, typically NADPH or NADH, as the reducing agent. nih.govfortunejournals.com The biocatalytic cycle involves:

The binding of the ketone substrate and the NADPH cofactor within the enzyme's active site.

The stereospecific transfer of a hydride ion from the cofactor to the carbonyl carbon of the ketone.

The release of the chiral alcohol product and the oxidized cofactor (NADP+).

A crucial advantage of using whole cells is their endogenous metabolic pathways that continuously regenerate the expensive NADPH cofactor, often by metabolizing a simple co-substrate like glucose. nih.govresearchgate.net The high enantioselectivity observed is a result of the three-dimensional structure of the enzyme's active site, which preferentially binds the substrate in an orientation that favors hydride attack on one specific face (re or si) of the prochiral carbonyl group. The stereochemical outcome can often be predicted by Prelog's rule, which states that the hydride is delivered to the re-face of the ketone, typically yielding the (S)-alcohol. researchgate.netresearchgate.net However, enzymes that follow an anti-Prelog stereopreference, yielding (R)-alcohols, are also known and valuable. nih.gov

Lipase-Catalyzed Kinetic Resolution: The mechanism of lipase-catalyzed acylation involves the enzyme's catalytic triad, commonly composed of serine, histidine, and aspartate residues. The process proceeds via a two-step ping-pong mechanism:

The serine hydroxyl group acts as a nucleophile, attacking the acyl donor (e.g., vinyl acetate) to form a covalent acyl-enzyme intermediate, releasing the alcohol portion of the ester.

One enantiomer of the racemic alcohol then enters the active site and acts as a nucleophile, attacking the acyl-enzyme intermediate. This step forms the new ester product and regenerates the free enzyme.

The enantioselectivity of lipases is attributed to the geometry of their binding site, which typically consists of a large and a small hydrophobic pocket adjacent to the catalytic serine. nih.gov The enzyme preferentially binds the enantiomer that can place its larger substituent in the large pocket and its smaller substituent in the small pocket, leading to a faster acylation rate for that "favored" enantiomer. nih.govresearchgate.net

Application of Green Chemistry Principles in Biocatalytic Production

Biocatalytic methods for producing chiral this compound align well with the principles of green chemistry, offering significant environmental advantages over conventional chemical synthesis.

Renewable Resources and Milder Conditions : Biocatalysts themselves are derived from renewable resources. The reactions are conducted under mild conditions, typically at or near ambient temperature and atmospheric pressure in aqueous media, which significantly reduces energy consumption compared to many chemical processes. nih.govnih.govnih.gov

Reduced Waste and Pollution Prevention : The high selectivity (chemo-, regio-, and enantio-) of enzymes minimizes the formation of by-products, leading to cleaner reaction profiles and less waste. nih.gov This approach avoids the use of toxic heavy metal catalysts and harsh chemical reagents often required for asymmetric reductions or resolutions, thereby preventing pollution at its source. nih.govresearchgate.net

Atom Economy : Asymmetric reduction of 2-acetylbenzofuran is a highly atom-economical process, converting the entire substrate molecule into the desired product. While kinetic resolution has a lower theoretical atom economy (max 50% for one enantiomer), strategies like dynamic kinetic resolution can overcome this limitation.

Safer Solvents : The use of water as the primary solvent in whole-cell bioreductions is a key green feature. nih.govnih.gov This contrasts with many organic syntheses that rely on volatile and often toxic organic solvents. nih.gov

The synthesis of (S)-1-(benzofuran-2-yl)ethanol using Lactobacillus paracasei is explicitly described as a "biological green method," underscoring its environmental benefits. nih.gov Similarly, lipase-catalyzed processes are considered more economical and environmentally friendly alternatives to their chemical counterparts. nih.gov

Natural Occurrence, Biosynthesis, and Chemo Ecological Significance

Isolation and Structural Elucidation from Diverse Natural Sources (e.g., Plants, Fungi, Marine Organisms)

Benzofuran (B130515) derivatives are widely distributed throughout the plant kingdom and have been identified in numerous plant families, including Asteraceae, Rutaceae, Liliaceae, and Cyperaceae. nih.gov Natural products containing the benzofuran skeleton are frequently isolated from various parts of plants, such as the roots, stems, and leaves. nih.govmedcraveonline.com For instance, ailanthoidol (B1236983), a neolignan with a 2-arylbenzofuran structure, was isolated from Zanthoxylum ailanthoides. medcraveonline.com Similarly, compounds like Sophora compound I and II have been identified in Sophora tomentosa. rsc.org

Fungi, including marine-derived and endophytic species, are another prolific source of benzofuran compounds. rsc.org Chemical investigations of fungi have led to the discovery of novel and structurally diverse benzofurans. For example, a study on the marine-derived fungus Penicillium crustosum SCNU-F0046 resulted in the isolation of eight different benzofuran derivatives. mdpi.com Likewise, benzofuranone derivatives have been successfully isolated from the mangrove-derived fungus Eurotium rubrum MA-150. nih.gov Marine organisms and their associated microbes, in general, represent a rich, yet not fully explored, reservoir of unique benzofuran structures. rsc.org

While a vast number of substituted and complex benzofurans are confirmed natural products, the direct isolation of 2-(benzofuran-2-yl)ethanol from these sources is not extensively documented. However, its closely related precursor, 1-(benzofuran-2-yl)ethanone (2-acetylbenzofuran), is a known natural product. mdpi.com The alcohol form, specifically (S)-1-(benzofuran-2-yl)ethanol, has been produced through biotransformation. This process utilizes whole-cell biocatalysts or enzymes present in organisms to convert a precursor molecule into the desired compound. For example, the asymmetric bioreduction of 1-(benzofuran-2-yl)ethanone to (S)-1-(benzofuran-2-yl)ethanol has been achieved with high stereoselectivity using the bacterium Lactobacillus paracasei. nih.gov Additionally, enzymes present in vegetables such as carrots, parsnips, and celery can catalyze the conversion of benzofuranyl methyl ketone into the S-isomer of benzofuran-2-yl ethanol (B145695). sfasu.edu

Below is a table summarizing examples of naturally occurring benzofuran derivatives isolated from various sources.

| Compound Name/Class | Natural Source (Genus/Species) | Organism Type |

| Ailanthoidol | Zanthoxylum ailanthoides | Plant |

| Euparin (B158306) | Pericallis species | Plant |

| Eriobofuran (B161732) | Malus domestica (Apple) | Plant |

| Psoralen | Psoralea corylifolia, Limes, Lemons | Plant |

| Benzofuran Derivatives | Penicillium crustosum | Marine-derived Fungus |

| Benzofuranone Derivatives | Eurotium rubrum | Marine-derived Fungus |

| Chlorinated Benzofurans | Pseudallescheria boydii | Marine Fungus |

| 2-(2′,4′-dihydroxyphenyl)-5,6-methylenedioxybenzofuran | Sophora tomentosa | Plant |

Investigation of Biosynthetic Pathways Leading to Benzofuran Core Structures

The biosynthesis of the benzofuran core in plants is intrinsically linked to the general phenylpropanoid pathway. wikipedia.org This major metabolic route is responsible for the synthesis of a vast array of phenolic secondary metabolites from the aromatic amino acid L-phenylalanine, which itself is derived from the shikimate pathway. wikipedia.orgnih.gov

The key initial steps of the phenylpropanoid pathway involve:

Deamination of Phenylalanine: The enzyme phenylalanine ammonia-lyase (PAL) catalyzes the elimination of ammonia (B1221849) from L-phenylalanine to produce cinnamic acid. This step is a critical regulatory point that channels carbon from primary metabolism into the synthesis of thousands of phenylpropanoid compounds. wikipedia.orgresearchgate.net

Hydroxylation and Ligation: Cinnamic acid undergoes a series of enzymatic hydroxylations and methylations to form hydroxycinnamic acids such as p-coumaric acid, caffeic acid, and ferulic acid. wikipedia.org These acids are then activated by conversion to their corresponding coenzyme A (CoA) thioesters, with 4-coumaroyl-CoA being a central intermediate. wikipedia.orgfrontiersin.org

From 4-coumaroyl-CoA, the pathway branches out to produce precursors for various classes of natural products, including flavonoids, isoflavonoids, stilbenes, and coumarins. wikipedia.orgnih.gov It is from these downstream intermediates that the benzofuran skeleton is believed to be formed through cyclization reactions. While the overarching pathway is established, the precise enzymatic steps and intermediates that lead to the intramolecular cyclization to form the furan (B31954) ring fused to the benzene (B151609) core are still an area of active investigation for many specific benzofuran natural products.

In fungi, the biosynthesis of aromatic compounds often involves different machinery. Fungal natural products are typically synthesized by suites of enzymes encoded by genes organized into biosynthetic gene clusters (BGCs). nih.gov The core skeletons of many aromatic fungal metabolites are assembled by large, multifunctional enzymes known as polyketide synthases (PKSs). nih.gov These enzymes iteratively condense simple acyl-CoA units (like acetyl-CoA and malonyl-CoA) to build a polyketide chain, which then undergoes cyclization and aromatization to form diverse phenolic compounds that could serve as precursors for benzofuran structures.

Ecological and Inter-Species Roles of Benzofuran-Containing Metabolites (e.g., plant defense mechanisms)

Benzofuran-containing metabolites are not metabolically inert but play vital roles in the survival and interaction of the producing organisms with their environment. wikipedia.org A primary and well-studied function of these compounds, particularly in plants, is defense against herbivores and pathogens. wikipedia.orgresearchgate.net

Phytoalexins and Antimicrobial Activity: Many benzofurans function as phytoalexins, which are antimicrobial compounds synthesized by plants de novo in response to pathogenic attack. nih.gov For example, upon infection with the fire blight bacterium, Erwinia amylovora, the stems of apple (Malus domestica) and pear (Pyrus communis) trees accumulate dibenzofuran (B1670420) phytoalexins such as eriobofuran and noreriobofuran in the infected zone. nih.gov These compounds exhibit antibacterial activity against the invading pathogen, helping to limit the spread of the disease. nih.gov The general antimicrobial properties of benzofurans are widely recognized, with many natural and synthetic derivatives showing potent activity against various strains of bacteria and fungi. nih.govrsc.orgnih.govnih.gov This antimicrobial action is a key component of the plant's innate immune response.

Insect Antifeedant and Toxic Effects: In addition to microbial defense, benzofurans serve as potent deterrents against insect herbivores. medcraveonline.com A variety of benzofurans isolated from plants in the genus Pericallis have demonstrated significant antifeedant activity against the generalist insect herbivore Spodoptera littoralis (the African cotton leafworm). mdpi.com Compounds such as 6-hydroxytremetone (B1204112) and euparin deter feeding, thereby reducing damage to the plant. mdpi.com Some benzofurans, like euparin, not only deter feeding but also exert postingestive toxicity on the larvae, further enhancing the defensive strategy. mdpi.com The neolignan ailanthoidol is another example of a natural benzofuran with documented antifeedant activities. medcraveonline.com

The table below provides examples of benzofuran-containing metabolites and their specific ecological functions.

| Benzofuran Metabolite | Ecological Role | Target Organism(s) / Effect | Source Organism(s) |

| Eriobofuran / Noreriobofuran | Phytoalexin (Antibacterial) | Erwinia amylovora | Malus domestica, Pyrus communis |

| 6-Hydroxytremetone | Insect Antifeedant | Spodoptera littoralis | Pericallis species |

| Euparin | Insect Antifeedant & Toxin | Spodoptera littoralis | Pericallis species |

| Ailanthoidol | Antifeedant, Antifungal | Insects, Fungi | Zanthoxylum ailanthoides |

| Psoralen (a Furocoumarin) | Phototoxin / Defense | Insects, Herbivores | Various plants (e.g., Parsnips) |

Advanced Applications and Research Prospects of 2 Benzofuran 2 Yl Ethanol Scaffolds

Design and Development of Bioactive Chemical Scaffolds (Focus on in vitro studies and molecular mechanisms)

The benzofuran (B130515) nucleus, a key structural motif in numerous natural products and synthetic compounds, has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities. rsc.orgtaylorandfrancis.com Derivatives of the 2-(benzofuran-2-yl)ethanol scaffold have been the subject of extensive research, leading to the development of various bioactive agents with potential therapeutic applications. These investigations have primarily focused on their in vitro activities and the elucidation of their underlying molecular mechanisms.

Agents Targeting Specific Enzyme Pathways (e.g., PI3K, VEGFR2, Aurora B kinase)

Derivatives of the benzofuran scaffold have shown promise as inhibitors of crucial enzyme pathways implicated in cancer progression. Although direct studies on this compound are limited, related benzofuran structures have been designed and evaluated for their inhibitory effects on phosphoinositide 3-kinases (PI3K), vascular endothelial growth factor receptor 2 (VEGFR2), and Aurora B kinase.

In one study, novel benzofuran hybrids were designed as dual inhibitors of PI3K and VEGFR2, two key players in tumor angiogenesis and proliferation. nih.gov Another investigation identified a benzofuran derivative as a novel Aurora B kinase inhibitor, a critical regulator of mitosis. nih.gov These findings underscore the potential of the benzofuran scaffold as a template for the development of targeted anticancer agents.

Monoamine Oxidase (MAO) Inhibition Studies

A significant body of research has focused on benzofuran derivatives as inhibitors of monoamine oxidases (MAOs), enzymes that play a crucial role in the metabolism of neurotransmitters. sciforum.netuniroma1.it Dysregulation of MAO activity is associated with several neurological disorders, including depression and Parkinson's disease. sciforum.net

In vitro studies have demonstrated that various 2-arylbenzofuran and related derivatives are potent and selective inhibitors of both MAO-A and MAO-B isoforms, with IC50 values often in the nanomolar to micromolar range. nih.govnih.gov For instance, a series of benzofuran–thiazolylhydrazone derivatives were synthesized and evaluated for their MAO inhibitory activities. One compound, 2-(2-(benzofuran-2-ylmethylene)hydrazinyl)-4-(2,4-dichlorophenyl)thiazole, exhibited potent MAO-A inhibition with an IC50 value of 0.073 µM. nih.gov Another study on 2-arylbenzofurans identified 5-Nitro-2-(4-methoxyphenyl)benzofuran as a selective MAO-B inhibitor with an IC50 of 140 nM. sciforum.netnih.gov